

# Application Notes and Protocols for the Synthesis and Purification of P-113D

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## Compound of Interest

Compound Name: **P-113D**

Cat. No.: **B15581122**

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## Introduction

**P-113D** is a 12-amino acid antimicrobial peptide derived from histatin 5, a naturally occurring protein in human saliva.<sup>[1]</sup> It is the D-isomer of P-113, meaning it is composed of D-amino acids, which makes it resistant to enzymatic degradation while retaining the antimicrobial activity of its L-amino acid counterpart.<sup>[1][2]</sup> **P-113D** has demonstrated potent in vitro activity against a range of Gram-positive and Gram-negative bacteria, including clinical isolates resistant to conventional antibiotics, as well as fungi such as *Candida albicans*.<sup>[1]</sup> Its mechanism of action involves binding to the microbial cell surface and increasing the permeability of the cell membrane, leading to rapid cell death.<sup>[1]</sup> This document provides detailed protocols for the chemical synthesis and subsequent purification of **P-113D** for research and development purposes.

## P-113D Characteristics

Property	Description
Amino Acid Sequence	AKRHHGKYRKKFH (all D-isomers)
Molecular Formula	C <sub>71</sub> H <sub>108</sub> N <sub>26</sub> O <sub>13</sub>
Chirality	D-amino acids
Post-translational Modification	C-terminal amidation <sup>[3][4]</sup>
Purity (typical)	>95% <sup>[3][5]</sup>
Mechanism of Action	Increases permeability of microbial cell membranes <sup>[1]</sup>

## Synthesis and Purification Summary

The synthesis of **P-113D** is achieved through solid-phase peptide synthesis (SPPS) using Fmoc-protected D-amino acids. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. Following assembly, the peptide is cleaved from the resin and deprotected. The crude peptide is then purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry and analytical RP-HPLC.

Parameter	Value/Method
Synthesis Method	Solid-Phase Peptide Synthesis (Fmoc/tBu strategy)
Purification Method	Preparative Reverse-Phase HPLC
Typical Purity	>95%
Analytical Techniques	Analytical RP-HPLC, Mass Spectrometry

## Experimental Protocols

### I. Solid-Phase Peptide Synthesis (SPPS) of P-113D

This protocol describes the manual synthesis of **P-113D** on a Rink Amide resin, which yields a C-terminally amidated peptide. All amino acids used are Fmoc-protected D-isomers.

## Materials:

- Rink Amide MBHA resin
- Fmoc-D-Phe-OH, Fmoc-D-His(Trt)-OH, Fmoc-D-Lys(Boc)-OH, Fmoc-D-Arg(Pbf)-OH, Fmoc-D-Tyr(tBu)-OH, Fmoc-D-Gly-OH, Fmoc-D-Ala-OH
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DTT)
- Water (HPLC grade)
- Diethyl ether

## Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
- First Amino Acid Loading (Fmoc-D-Phe-OH):
  - Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).
  - Wash the resin thoroughly with DMF and DCM.
  - Activate Fmoc-D-Phe-OH (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 10 minutes.

- Add the activated amino acid solution to the resin and couple for 2 hours.
- Wash the resin with DMF and DCM.
- Peptide Chain Elongation (Iterative Cycles): For each subsequent amino acid in the sequence (H, K, R, K, Y, G, H, H, R, K, A):
  - Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
  - Washing: Wash the resin with DMF (3x) and DCM (3x).
  - Amino Acid Coupling:
    - Activate the next Fmoc-D-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF.
    - Add the activated amino acid to the resin and allow to react for 2 hours.
  - Washing: Wash the resin with DMF (3x) and DCM (3x).
  - Confirm coupling completion with a Kaiser test.
- Final Fmoc Deprotection: After the final amino acid (Fmoc-D-Ala-OH) is coupled, perform a final deprotection step with 20% piperidine in DMF.
- Resin Washing and Drying: Wash the peptidyl-resin extensively with DMF, followed by DCM, and dry under vacuum.
- Cleavage and Deprotection:
  - Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5).
  - Add the cleavage cocktail to the dried resin and react for 3 hours at room temperature with gentle agitation.
  - Filter the resin and collect the filtrate containing the crude peptide.
  - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.

## II. Purification of **P-113D** by RP-HPLC

### Materials:

- Crude **P-113D** peptide
- Solvent A: 0.1% TFA in HPLC-grade water
- Solvent B: 0.1% TFA in acetonitrile
- Preparative C18 HPLC column
- Analytical C18 HPLC column

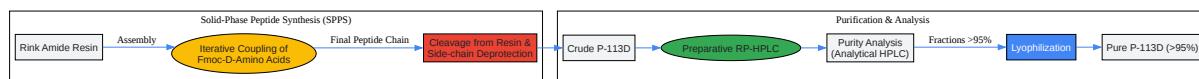
### Procedure:

- Sample Preparation: Dissolve the crude **P-113D** pellet in a minimal amount of Solvent A.
- Preparative HPLC:
  - Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B.
  - Load the dissolved crude peptide onto the column.
  - Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 45% over 40 minutes) at an appropriate flow rate.
  - Monitor the elution profile at 220 nm.
  - Collect fractions corresponding to the major peptide peak.
- Purity Analysis:
  - Analyze the collected fractions using an analytical C18 column. A suitable method is a linear gradient of 6% to 27% acetonitrile in water (both containing 0.1% trifluoroacetic

acid) over 28 minutes at a flow rate of 0.25 ml/min, with UV detection at 224 nm.[3]

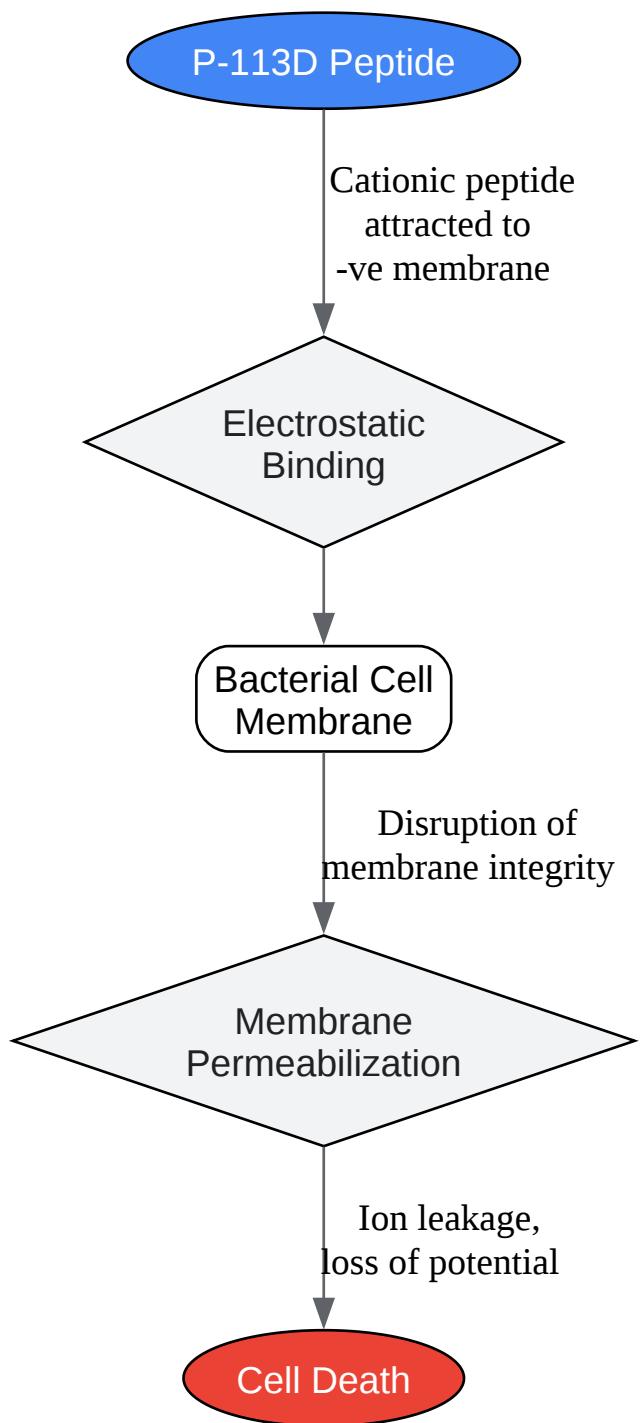
- Pool the fractions with >95% purity.
- Lyophilization: Freeze the pooled, pure fractions and lyophilize to obtain the final **P-113D** peptide as a white, fluffy powder.
- Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF) to ensure the molecular weight matches the theoretical value.

## Visualizations



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Caption: Workflow for the synthesis and purification of **P-113D**.



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Caption: Proposed mechanism of action for **P-113D**.

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